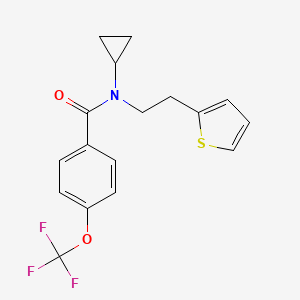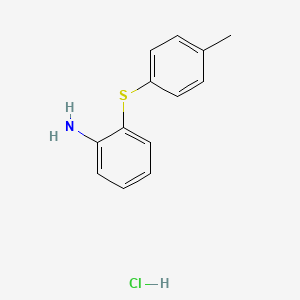
2-(4-Methylphenyl)sulfanylaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)sulfanylaniline;hydrochloride is a chemical compound with the molecular formula C13H13NS·HCl. It is also known by its IUPAC name, 2-(p-tolylthio)aniline hydrochloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanylaniline;hydrochloride typically involves the reaction of 4-methylthiophenol with 2-chloroaniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)sulfanylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
2-(4-Methylphenyl)sulfanylaniline;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methylphenyl)sulfanylaniline;hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2-(4-Methylphenyl)sulfanylbenzoic acid
- 2-(4-Methylphenyl)sulfanylaniline
- 2-(4-Methylphenyl)sulfanylaniline;hydrobromide
Uniqueness
2-(4-Methylphenyl)sulfanylaniline;hydrochloride is unique due to its specific combination of a methyl-substituted phenyl group and a sulfanyl group attached to an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPMEBRXDYMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2985846.png)
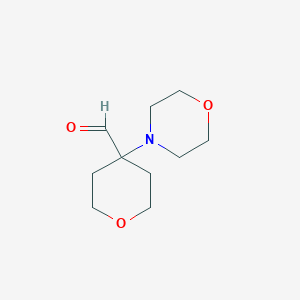
![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)
![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)

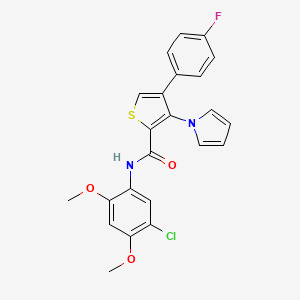
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)
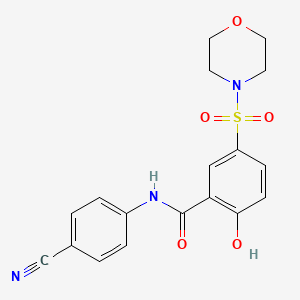
![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985864.png)
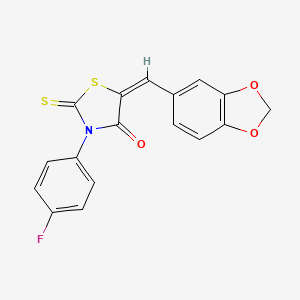
![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)
